molecular formula C14H20O3 B8334097 2-(6-Cyclohexyl-6-hydroxycyclohexa-2,4-dien-1-yl)acetic acid

2-(6-Cyclohexyl-6-hydroxycyclohexa-2,4-dien-1-yl)acetic acid

Cat. No.: B8334097
M. Wt: 236.31 g/mol
InChI Key: VIUBPJBHBABDOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Cyclohexylhydroxyphenylaceticacid is an organic compound characterized by the presence of a cyclohexyl group, a hydroxy group, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Cyclohexylhydroxyphenylaceticacid typically involves the following steps:

    Cyclohexylation: Introduction of the cyclohexyl group to the phenylacetic acid backbone.

    Hydroxylation: Addition of a hydroxy group to the phenyl ring.

Industrial Production Methods: Industrial production methods often employ catalytic processes to enhance yield and efficiency. Common catalysts include transition metals such as palladium or nickel, which facilitate the cyclohexylation and hydroxylation reactions under controlled conditions.

Types of Reactions:

    Oxidation: ®-Cyclohexylhydroxyphenylaceticacid can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

®-Cyclohexylhydroxyphenylaceticacid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Cyclohexylhydroxyphenylaceticacid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

    Cyclohexylphenylaceticacid: Lacks the hydroxy group, resulting in different chemical properties and reactivity.

    Hydroxyphenylaceticacid: Lacks the cyclohexyl group, affecting its biological activity and applications.

Uniqueness: ®-Cyclohexylhydroxyphenylaceticacid is unique due to the presence of both the cyclohexyl and hydroxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

2-(6-cyclohexyl-6-hydroxycyclohexa-2,4-dien-1-yl)acetic acid

InChI

InChI=1S/C14H20O3/c15-13(16)10-12-8-4-5-9-14(12,17)11-6-2-1-3-7-11/h4-5,8-9,11-12,17H,1-3,6-7,10H2,(H,15,16)

InChI Key

VIUBPJBHBABDOJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2(C=CC=CC2CC(=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A dissolved solution of ethyl 2-cyclohexyl-2-hydroxy- phenylacetate (Compound (4), 8.0 g) in methanol (150 ml) and 1N aqueous sodium hydroxide solution (60 ml) was refluxed for 3 hours and then, methanol was then removed under pressure. The residual solution was acidified with diluted hydrochloric acid, and extracted with ethyl acetate. The extract was washed with water, and dried over anhydrous sodium sulfate. The solvent was removed under pressure. The residue was recrystallized from hexane-ether to obtain the title compound (5.65 g, 80.3%) as a colorless crystal.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
80.3%

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